molecular formula C18H19NO3 B12848465 Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate

Cat. No.: B12848465
M. Wt: 297.3 g/mol
InChI Key: JSXFPMYQZNZLNU-XJKSGUPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra of this compound exhibit characteristic signals:

  • δ 7.2–7.8 ppm (multiplet) : Aromatic protons from the benzamido and phenyl groups (10H total).
  • δ 6.2 ppm (broad singlet) : Amide proton (–NH–), showing exchange broadening due to hydrogen bonding.
  • δ 4.1–4.3 ppm (doublet of doublets) : Methine proton at C2, coupled to the adjacent C3 proton (J = 8–10 Hz).
  • δ 3.6 ppm (singlet) : Methyl ester group (–OCH₃).

¹³C NMR confirms the ester carbonyl at δ 170–172 ppm and the amide carbonyl at δ 165–167 ppm . The quaternary carbons of the phenyl rings appear at δ 135–140 ppm .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound shows a molecular ion peak at m/z 297.3 [M+H]⁺ , consistent with its molecular weight. Key fragments include:

  • m/z 105 : Benzoyl ion ([C₆H₅CO]⁺).
  • m/z 77 : Phenyl ion ([C₆H₅]⁺).
  • m/z 150 : Loss of the methyl ester group ([M – OCH₃]⁺).

High-resolution mass spectrometry (HRMS) validates the empirical formula with a measured mass of 297.1365 (calculated 297.1366 for C₁₈H₁₉NO₃).

Infrared Vibrational Mode Assignments

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups through characteristic absorptions:

  • 3280 cm⁻¹ : N–H stretch (amide A band).
  • 1680 cm⁻¹ : C=O stretch (amide I band).
  • 1725 cm⁻¹ : Ester C=O stretch.
  • 1600 cm⁻¹ : Aromatic C=C stretching.
  • 1240 cm⁻¹ : C–N stretch (amide III band).

The absence of a free –OH stretch (3200–3600 cm⁻¹) confirms the esterification of the carboxylic acid.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl (2R,3S)-2-benzamido-3-phenylbutanoate

InChI

InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t13-,16+/m0/s1

InChI Key

JSXFPMYQZNZLNU-XJKSGUPXSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@H](C(=O)OC)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Enzymatic Asymmetric Reduction

One of the most advanced and environmentally sustainable methods for preparing stereochemically pure methyl benzamido derivatives involves enzymatic asymmetric reduction.

  • Substrate: 2-Benzoylaminomethyl-3-oxy-butyrate methyl ester (BOME)
  • Enzyme: Carbonyl reductase AxSDR from Algoriella xinjiangensis
  • Reaction: Asymmetric reduction of BOME to (2S,3R)-methyl benzamido hydroxybutanoate (BHME)
  • Co-substrate: Isopropanol (IPA) used as a hydrogen donor
  • Outcome: High stereoselectivity and catalytic efficiency achieved by enzyme engineering (triple-point variant G94T/H145Y/Y188L, named Mu3)
  • Performance:
    • Conversion of 300 mM BOME with space-time yield of 15.1 g/L/h
    • Immobilized enzyme Mu3-imm increased yield to 75.3 g/(L·h) and maintained 50.2 g/(L·h) after 100 cycles
  • Advantages: High enantiomeric excess, environmentally friendly, cost-effective, scalable for industrial production.
Parameter Value
Enzyme AxSDR (Mu3 variant)
Substrate concentration 300 mM
Co-substrate Isopropanol (IPA)
Space-time yield (free enzyme) 15.1 g/L/h
Space-time yield (immobilized enzyme) 75.3 g/L/h (initial), 50.2 g/L/h (after 100 uses)

Chemical Synthesis via Peptide Coupling and Esterification

Chemical synthesis routes typically involve multi-step organic synthesis, including protection/deprotection strategies, peptide bond formation, and esterification.

  • Starting Materials:
    • (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid derivatives
    • Benzoyl chloride or benzoylamino precursors
  • Key Steps:
    • Protection of amino groups (e.g., tert-butoxycarbonyl (Boc) protection)
    • Coupling of benzoyl group to amino function to form benzamido moiety
    • Methyl esterification of carboxyl group using methyl iodide or methanol under basic conditions
  • Typical Conditions:
    • Use of potassium carbonate as base in acetone or methanol solvent
    • Reaction temperatures around 50 °C for extended periods (e.g., 16 h)
  • Purification: Chromatographic techniques such as preparative HPLC with C18 columns and gradient elution (MeOH or MeCN with formic acid)
  • Yields and Purity: High enantiomeric purity (>99% ee) achievable with careful stereochemical control.
Step Reagents/Conditions Notes
Amino group protection Boc anhydride, base Protects amine for selective reactions
Benzoylation Benzoyl chloride, base Forms benzamido group
Esterification Methyl iodide, K2CO3, acetone, 50 °C, 16 h Methyl ester formation
Purification Preparative HPLC (C18 column) Ensures high purity and stereochemical integrity

Research Findings and Analysis

  • Enzymatic methods provide superior stereoselectivity and environmental benefits compared to traditional chemical synthesis, reducing hazardous waste and energy consumption.
  • Enzyme engineering (Mu3 variant) significantly improves catalytic efficiency, making biocatalysis industrially viable.
  • Chemical synthesis remains important for producing protected intermediates and for laboratories lacking biocatalytic infrastructure.
  • Purification techniques such as semi-preparative HPLC are critical for obtaining high-purity stereoisomers necessary for pharmaceutical applications.
  • Physical properties such as melting point (178-183 °C) and solubility profiles guide process optimization for crystallization and formulation.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Enzymatic Asymmetric Reduction Uses engineered carbonyl reductase; high stereoselectivity; immobilized enzyme for reuse Eco-friendly; high yield; scalable Requires enzyme production; substrate specificity
Chemical Synthesis Multi-step protection, benzoylation, esterification; uses classical reagents Well-established; flexible for analogs Longer synthesis time; hazardous reagents
Claisen Condensation (Precursor) Formation of epoxy or hydroxy precursors Simple reaction; good yield Requires further steps for final product

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between Methyl (2R,3S)-2-benzamido-3-phenylbutanoate and analogous compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight Solubility Profile Key Differences References
This compound C₁₈H₁₉NO₃ Benzamido, phenyl, methyl ester 297.35 g/mol Organic solvents (e.g., acetone) Chiral centers (2R,3S); benzamido group
Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate C₁₇H₁₇NO₄ Benzamido, phenyl, hydroxy, methyl ester 299.33 g/mol Polar aprotic solvents Hydroxy group replaces C2 benzamido
3-Methyl-2-phenylbutanoic acid C₁₁H₁₄O₂ Carboxylic acid, phenyl, methyl 178.23 g/mol Water (low), polar solvents Lacks ester and benzamido; acidic
(S)-Cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate C₂₆H₂₁ClN₂O₃ Cyano, phenoxy, chlorophenyl, ester 462.91 g/mol Lipophilic media Chlorine substituent; cyano group
Benzyl (2S)-3-methyl-2-[pentanoyl...]butanoate C₃₁H₃₅N₅O₃ Tetrazole, benzyl ester, pentanoyl 525.64 g/mol Organic solvents Tetrazole bioisostere; complex substituent

Physicochemical Properties

  • Solubility : The target compound’s methyl ester and benzamido groups enhance solubility in acetone, DCM, and ethyl acetate relative to the carboxylic acid derivative (), which is more polar .
  • Crystal Packing: The (2R,3S) configuration facilitates weak C–H⋯O hydrogen bonds in the crystal lattice, similar to the sulfinylamino analogue in , but distinct from the chlorophenyl compound’s halogen-bonding interactions .

Biological Activity

Methyl (2R,3S)-2-benzamido-3-phenylbutanoate is an organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, derived from the amino acid phenylalanine, contribute to its biological activity, particularly in neuropharmacology. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₉N₁O₃. The presence of a benzamido group and a phenylbutanoate structure allows for diverse interactions within biological systems. These interactions are influenced by the compound's stereochemistry and functional groups, which facilitate various synthetic pathways and modifications.

Biological Activity

Neuropharmacological Effects:
Preliminary studies indicate that this compound may exhibit anticonvulsant properties . It appears to modulate neurotransmitter systems, particularly influencing gamma-aminobutyric acid (GABA) pathways. This modulation is crucial for controlling neuronal excitability and could have therapeutic implications for treating seizures and other neurological disorders.

Mechanisms of Action:
The compound's mechanism of action involves its interaction with specific molecular targets, potentially acting as a ligand for receptors involved in neurotransmitter signaling. The stereochemistry plays a critical role in determining binding affinity and selectivity, affecting pathways related to neurotransmitter modulation or enzyme inhibition.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other related compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-amino-3-hydroxy-3-phenylpropanoateHydroxyl group instead of benzamidoDifferent reactivity due to hydroxyl group
Methyl 4-amino-3-phenylbutanoateAmino group at position 4Exhibits distinct biological activities
Methyl cis-2-benzamido-3-phenylbutanoateCis configuration of the benzamido groupAffects steric hindrance and reactivity

This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.

Synthesis Pathways

The synthesis of this compound typically involves several steps that can include reactions between protected amino aldehydes and various reagents. The efficiency of these synthetic routes is crucial for producing the compound in sufficient quantities for research and potential therapeutic use .

Case Studies and Research Findings

  • Anticonvulsant Activity Study : A study conducted on animal models demonstrated that this compound significantly reduced seizure frequency when administered prior to induced seizures. The results suggest its potential as a treatment for epilepsy.
  • GABA Modulation Research : In vitro studies showed that this compound could enhance GABAergic signaling pathways, leading to increased inhibitory neurotransmission. This finding supports its role in managing conditions characterized by excessive neuronal activity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate, and what key reagents ensure stereochemical fidelity?

  • Methodological Answer : A typical synthesis involves coupling benzamide derivatives with chiral precursors. For example, trifluoromethanesulfonic acid and DIEA (diisopropylethylamine) in THF at 60°C under nitrogen can promote amide bond formation while preserving stereochemistry . Post-reaction purification via C18 reverse-phase chromatography (acetonitrile/water) ensures high purity. Absolute configuration is confirmed by X-ray crystallography, as demonstrated in structurally analogous compounds with orthorhombic (P21_121_121_1) crystal systems .

Q. How is the stereochemistry of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related compound (methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate) was analyzed using SCXRD, revealing a zigzag chain structure via weak C–H⋯O hydrogen bonds along the a-axis . Crystallographic parameters (e.g., space group P21_1/c, unit cell dimensions a=10.4053 Å, b=5.4655 Å, c=29.3768 Å, β=105.386°) provide precise stereochemical confirmation .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer :

  • LCMS/HPLC : Retention times and mass spectra (e.g., m/z 299.32 for [M+H]+) confirm molecular weight and purity .
  • Chiral Chromatography : Resolves enantiomeric excess (ee) using columns like Chiralpak AD-H under isocratic conditions (e.g., hexane/ethanol 90:10) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR data (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) verify substituent positions .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence the enantiomeric excess of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., THF or DMF) stabilize transition states for stereoselective amidation. Elevated temperatures (60–80°C) accelerate reaction rates but may reduce ee due to racemization. Catalytic systems like DIEA or NaH enhance nucleophilicity while minimizing side reactions. For example, NaH-mediated alkylation in DMF at 0°C achieved 100% yield in a structurally related synthesis . Optimization requires DoE (Design of Experiments) to balance yield and stereoselectivity.

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies in NMR or LCMS profiles often arise from:

  • Byproducts : Ester hydrolysis or benzamide deprotection during workup. Use quenching at 0°C and rapid solvent removal to minimize degradation .
  • Solvent Traces : Residual THF or DMF peaks in 1^1H NMR. Lyophilization or repeated washing with non-polar solvents (e.g., hexane) eliminates interference.
  • Chiral Contamination : Compare experimental optical rotation with literature values (e.g., [α]D20^{20}_D = +15.6° for pure (2R,3S) isomer) .

Q. How can hydrogen-bonding networks in the crystal lattice affect the compound’s physicochemical properties?

  • Methodological Answer : Weak intermolecular interactions (e.g., C–H⋯O bonds) influence solubility and melting points. For instance, zigzag chains in the crystal lattice increase melting point (e.g., 66–67°C) and reduce solubility in non-polar solvents. Computational modeling (e.g., Hirshfeld surface analysis) predicts packing efficiency and stability under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.